molecular formula C13H10FN5O B1440959 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1325304-32-2

5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

Cat. No.: B1440959
CAS No.: 1325304-32-2
M. Wt: 271.25 g/mol
InChI Key: RFBHDPYUPFOQIX-UHFFFAOYSA-N
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Description

5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and an oxadiazole ring. The presence of the fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Fluorophenyl Group: : This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction, facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Coupling with Pyridine Derivatives: : The final step involves coupling the oxadiazole intermediate with a pyridine derivative, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, forming azo or azoxy derivatives.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Azo compounds, azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring is known to impart various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug design and development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the hydrazinyl group can form hydrogen bonds, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine stands out due to its combination of the oxadiazole and pyridine rings, which is less common compared to other fluorinated heterocycles. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c14-10-4-1-8(2-5-10)12-17-13(20-19-12)9-3-6-11(18-15)16-7-9/h1-7H,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBHDPYUPFOQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

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